molecular formula C17H21NO3 B4018358 N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide

N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide

Cat. No. B4018358
M. Wt: 287.35 g/mol
InChI Key: RQZFLSZZPVWGJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan and benzamide derivatives involves various strategies, including enzymatic polymerization and the use of catalysts. For instance, enzymatic polymerization using Candida antarctica Lipase B has been employed to create biobased furan polyesters, showcasing the versatility of furan compounds in polymer synthesis (Jiang et al., 2014). Similarly, Co(II) complexes of related benzamide derivatives have been synthesized, indicating the potential for creating complex structures involving N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-methylbenzyl)benzamide, has been elucidated using single-crystal X-ray diffraction, demonstrating the compound's orthorhombic lattice and noncentrosymmetric space group. This detailed structural analysis provides insights into the intermolecular interactions that stabilize the crystal structure, which can be applied to understanding the molecular structure of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide (Goel et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives, such as the preparation of Co(II) complexes and synthesis involving benzylamine intermediates, showcase the reactivity and potential chemical transformations of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide. These studies highlight the compound's role in forming complex structures and its potential reactivity in various chemical reactions (Vellaiswamy & Ramaswamy, 2017; Yong-mei, 2007).

Physical Properties Analysis

The synthesis and structural elucidation of related compounds, such as furan and benzamide derivatives, indicate significant physical properties like molecular weights, solubility, and crystalline structure. These characteristics are essential for understanding the physical behavior of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide in various environments (Jiang et al., 2014; Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide can be inferred from studies on similar compounds, which demonstrate their reactivity, interaction with other chemical entities, and potential for forming complex structures. Research on the synthesis and characterization of benzamide and furan derivatives provides insights into the reactivity and chemical behavior of such compounds (Vellaiswamy & Ramaswamy, 2017; Goel et al., 2017).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-N-ethyl-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-4-18(17(19)16-13(3)10-11-21-16)12-14-8-6-7-9-15(14)20-5-2/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFLSZZPVWGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OCC)C(=O)C2=C(C=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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